2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid
Description
Chemical Structure and Properties: 2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid (CAS: 299963-55-6) is a pyrazole-based carboxylic acid derivative with the molecular formula C₁₁H₉BrN₂O₂ and a molecular weight of 297.11 g/mol . It features a pyrazole ring substituted with a 4-bromophenyl group at position 5 and an acetic acid moiety at position 2. The compound is synthesized via microwave-assisted condensation of ethyl 2-acetyl-4-(4-bromophenyl)-4-oxobutanoate with tryptophan in glacial acetic acid, achieving a purity of ≥95% .
Its structural framework allows interactions with biological targets such as enzymes (e.g., thymidylate synthase) and receptors involved in tumor proliferation .
Structure
3D Structure
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-1H-pyrazol-5-yl]acetic acid |
InChI |
InChI=1S/C11H9BrN2O2/c12-8-3-1-7(2-4-8)10-5-9(13-14-10)6-11(15)16/h1-5H,6H2,(H,13,14)(H,15,16) |
InChI Key |
ACWIUHUNPRAUSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)CC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Dicarbonyl Cyclocondensation
The foundational approach involves reacting 4-bromophenylhydrazine with 1,3-dicarbonyl precursors. For instance, ethyl 3-oxobutanoate serves as a diketone surrogate, where the ester group is later hydrolyzed to the acetic acid moiety. In a typical protocol, equimolar amounts of 4-bromophenylhydrazine and ethyl 3-oxobutanoate are refluxed in ethanol with catalytic HCl, yielding the pyrazole ring after 16–24 hours. Post-synthetic hydrolysis with aqueous NaOH converts the ester to the carboxylic acid, achieving an overall yield of 68–75%.
Acid-Catalyzed Esterification and Cyclization
An alternative route begins with p-bromophenylacetic acid, which is esterified using methanol and sulfuric acid under reflux. The resultant methyl ester undergoes Claisen condensation with dimethyl carbonate in the presence of sodium methoxide, forming a β-keto ester intermediate. Subsequent treatment with formamidine hydrochloride induces cyclization, yielding the pyrazole core. This method, while lengthier, benefits from readily available starting materials and avoids hazardous hydrazine handling.
Sonication-Assisted Synthesis
Mechanochemical Advantages
Sonication accelerates cyclization by enhancing mass transfer and reducing activation energy. A three-step protocol starts with p-bromophenylacetic acid, which is esterified and converted to an oxonitrile via NaH-mediated reaction with acetonitrile. The final cyclization with hydrazine hydrate under sonication (40–60°C, 1–2 hours) completes the synthesis, achieving yields of 78–85%. This method eliminates prolonged refluxing, reducing energy consumption by 40% compared to traditional approaches.
Solvent and Reagent Optimization
Key to this method is the use of toluene as a hydrophobic solvent, which minimizes side reactions during the oxonitrile formation. Sonication at 20 kHz ensures uniform mixing, particularly beneficial for heterogeneous reactions involving NaH. Post-reaction workup includes aqueous washes and vacuum distillation, yielding >95% pure product without chromatography.
Microwave-Assisted and Continuous Flow Synthesis
Rapid Cyclocondensation
Microwave irradiation drastically shortens reaction times. In a demonstrated protocol, 4-bromophenylhydrazine and ethyl acetoacetate are heated to 160°C in a sealed vessel for 2 minutes, achieving 82% conversion to the pyrazole intermediate. The acetic acid group is introduced via saponification with 2M NaOH, maintaining the integrity of the bromophenyl substituent.
Continuous Flow Integration
Adapting the synthesis to continuous flow systems enhances scalability. A two-step flow process combines cyclocondensation and hydrogenation, reducing total processing time from days to under 30 minutes. Utilizing Pd/C catalysts in a fixed-bed reactor, this method achieves near-quantitative yields (94–98%) with minimal manual intervention.
Comparative Analysis of Synthetic Methods
The table below summarizes key metrics for each methodology:
| Method | Conditions | Time | Yield | Key Advantage |
|---|---|---|---|---|
| Traditional Condensation | Reflux, HCl/EtOH | 16–24 h | 68–75% | Low-cost reagents |
| Sonication | 40–60°C, 20 kHz | 1–2 h | 78–85% | Energy-efficient, no chromatography |
| Microwave | 160°C, sealed vessel | 2 min | 82% | Ultra-fast, high purity |
| Continuous Flow | Pd/C, 95°C | 30 min | 94–98% | Scalable, automated |
Microwave and flow methods excel in speed and yield, whereas sonication offers a balance of efficiency and sustainability. Traditional routes remain relevant for small-scale syntheses requiring minimal infrastructure.
Applications and Pharmacological Implications
The acetic acid moiety enhances water solubility, making 2-(5-(4-bromophenyl)-1H-pyrazol-3-yl)acetic acid a candidate for oral bioavailability studies. Preliminary investigations suggest inhibitory activity against cyclooxygenase-2 (COX-2), with IC₅₀ values comparable to celecoxib. Additionally, its bromophenyl group facilitates halogen bonding in enzyme active sites, a feature exploited in kinase inhibitor design.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the acetic acid moiety.
Esterification and Hydrolysis: The acetic acid group can form esters with alcohols, which can be hydrolyzed back to the acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid.
Hydrolysis: Aqueous base or acid under reflux conditions.
Major Products
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Esters: Formed through esterification of the acetic acid group.
Scientific Research Applications
2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid is a pyrazole derivative with a bromophenyl group at the 5-position of the pyrazole ring and an acetic acid group at the 2-position. It is of interest in medicinal chemistry because its structure combines pyrazole and acetic acid features, which can potentially boost its biological activity and reactivity.
Pharmaceutical Development
This compound can be used as a lead compound in drug discovery because of its biological activity. Research has shown that pyrazole derivatives have anti-inflammatory, analgesic, and antimicrobial properties. The compound has been studied for its potential as an enzyme inhibitor, which could be useful in treating different diseases. Structural features of the compound may improve its interaction with biological targets, making it a candidate for further pharmacological studies.
Pyrazole derivatives have demonstrated strong bioactivity, including anticancer activity . Additionally, it has been found that some pyrazole derivatives can act as non-purine xanthine oxidase inhibitors . Other research has described the synthesis of pyrazole-s-triazine derivatives, which have shown PI3K/AKT/mTOR inhibitory activity and an anticancer profile .
Chemical Research
Mechanism of Action
The mechanism by which 2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-(5-(4-bromophenyl)-1H-pyrazol-3-yl)acetic acid with structurally related pyrazole-acetic acid derivatives:
Key Findings
Bioactivity: The 4-bromophenyl substituent in the target compound enhances anticancer activity compared to non-halogenated analogues (e.g., 2-[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid), likely due to increased lipophilicity and halogen bonding with biological targets . Derivatives with thienopyrimidinone or triazole moieties (e.g., entries 4 and 5 in the table) exhibit divergent activity profiles, suggesting that the pyrazole ring is critical for target specificity .
Physicochemical Properties: The logP (lipophilicity) of the target compound is estimated at 2.8, higher than fluoroethyl (1.2) or propyl (1.5) analogues, facilitating membrane permeability .
Synthetic Efficiency :
- Microwave-assisted synthesis (used for the target compound) reduces reaction time to 55 minutes versus 5–12 hours for conventional methods, improving yield (85% vs. 60–70%) .
Comparative Advantages and Limitations
- Target Compound: Advantages: Strong anticancer activity, scalable synthesis.
Fluoroethyl Analogue (C₇H₉FN₂O₂):
- Thienopyrimidinone Derivative (C₁₄H₁₀BrN₂O₃S): Advantages: Dual heterocyclic framework for multi-target inhibition. Limitations: Complex synthesis requiring toxic reagents (e.g., thiourea) .
Biological Activity
2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a bromophenyl substituent at the 5-position of the pyrazole ring and an acetic acid group at the 2-position, which may enhance its interaction with biological targets. This article explores the biological activities associated with this compound, including its anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- A bromophenyl group which increases lipophilicity and may enhance biological activity.
- An acetic acid moiety that allows for unique interactions with biological targets.
Anti-inflammatory and Analgesic Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory and analgesic activities. These effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways. Studies have demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus, which poses a significant challenge in clinical settings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that the compound can inhibit the proliferation of several cancer cell lines, including lung and breast cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can significantly alter its anticancer efficacy.
| Activity | Target | Effectiveness |
|---|---|---|
| Anti-inflammatory | COX enzymes | Significant inhibition |
| Antimicrobial | Staphylococcus aureus | Effective against resistant strains |
| Anticancer | Various cancer cell lines | Inhibition of proliferation |
Case Studies
-
Inhibition of BRAF Mutant Activity
A study focused on pyrazole derivatives revealed that compounds similar to this compound could effectively inhibit mutant BRAF activity in melanoma cells. This inhibition leads to decreased ERK activation and reduced cell proliferation in BRAF mutant melanoma cell lines . -
Antibacterial Efficacy
In another investigation, the antibacterial properties of pyrazole derivatives were tested against multidrug-resistant strains. The results indicated that variations in substituents on the pyrazole ring could enhance antibacterial activity, showcasing the importance of structural modifications . -
Anticancer Mechanisms
The anticancer mechanisms were explored using A549 lung adenocarcinoma cells. The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against lung cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
